molecular formula C9H6N2S B1198073 Imidazo[2,1-b]benzothiazole

Imidazo[2,1-b]benzothiazole

Cat. No. B1198073
M. Wt: 174.22 g/mol
InChI Key: RBQGKSWYSQGVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]benzothiazole, also known as Imidazo[2,1-b]benzothiazole, is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[2,1-b]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Imidazo[2,1-b]benzothiazole

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)11-6-5-10-9(11)12-8/h1-6H

InChI Key

RBQGKSWYSQGVDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C=CN=C3S2

synonyms

benzo(d)imidazo(2,1-b)thiazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 250 ml of n-butanol were heated 10.0 g of 2-aminobenzothiazole and 30 ml of 40% chloroacetaldehyde at 90° C. for 27 hours. After the solvent was removed (evaporated to dryness), the residue was crystallized in isopropanol-acetone to give 6.2 g of imidazo[2,1-b]benzothiazole. Subsequently, 4.0 g of the crystals were added to a mixture of 50 ml of dry dimethylformamide and 3.5 ml of phosphorus oxychloride followed by heating at 60° C. for 3 hours and at 75° C. for 6 hours. After completion of the reaction, the reaction mixture was poured onto ice water. After neutralizing with potassium carbonate, the mixture was extracted with ethyl acetate. The ethyl acetate was removed to give 2.2 g of 3-formylimidazo[2,1-b]benzothiazole. The thus obtained formyl compound, 1.3 g, was added to 20 ml of ethanol and furthermore 0.1 g of sodium borohydride was added to the mixture while stirring under ice cooling. After stirring at the same temperature for 10 minutes, the solvent was removed. The residue was treated with water and filtered to give 1.2 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.